molecular formula C23H39NO2 B13421995 (5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol

(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol

Cat. No.: B13421995
M. Wt: 361.6 g/mol
InChI Key: QXBBXBBNMSWHFI-KEDRCSRGSA-N
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Description

(5S,8R,9S,10S,13S,14S,17S)-4’,4’,10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2’-1,3-oxazolidine]-17-ol is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound is notable for its intricate structure, which includes multiple chiral centers and a spiro linkage involving an oxazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S,8R,9S,10S,13S,14S,17S)-4’,4’,10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2’-1,3-oxazolidine]-17-ol typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Formation of the spiro linkage: This is achieved through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.

    Introduction of the oxazolidine ring: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidine ring.

    Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization are employed to obtain the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The oxazolidine ring can participate in substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxazolidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology: In biological research, it is used to study the effects of spiro compounds on cellular processes, including enzyme inhibition and receptor binding.

Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (5S,8R,9S,10S,13S,14S,17S)-4’,4’,10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2’-1,3-oxazolidine]-17-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and oxazolidine ring play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (5S,8R,9S,10S,13S,14S,17S)-4’,4’,10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2’-1,3-oxazolidine]-17-ol lies in its spiro linkage and the presence of an oxazolidine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H39NO2

Molecular Weight

361.6 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol

InChI

InChI=1S/C23H39NO2/c1-20(2)14-26-23(24-20)12-11-21(3)15(13-23)5-6-16-17-7-8-19(25)22(17,4)10-9-18(16)21/h15-19,24-25H,5-14H2,1-4H3/t15-,16-,17-,18-,19-,21-,22-,23?/m0/s1

InChI Key

QXBBXBBNMSWHFI-KEDRCSRGSA-N

Isomeric SMILES

C[C@]12CCC3(C[C@@H]1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@H]5O)C)NC(CO3)(C)C

Canonical SMILES

CC1(COC2(N1)CCC3(C(C2)CCC4C3CCC5(C4CCC5O)C)C)C

Origin of Product

United States

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